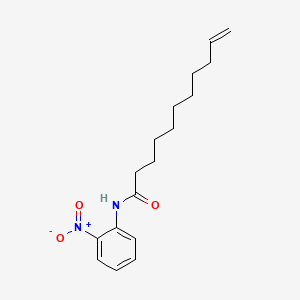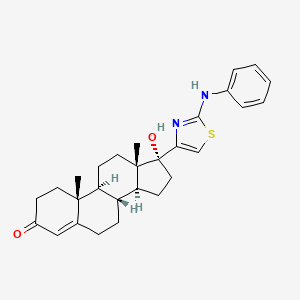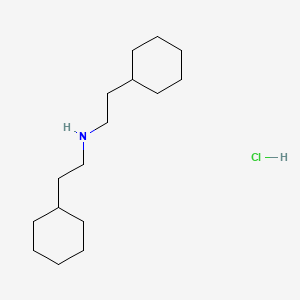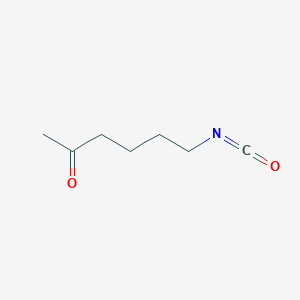
N-(Trimethyl-D9-silyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethyl-D9-silyl)imidazole is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its utility as a silylating agent, which means it can introduce a trimethylsilyl group into other molecules. This property makes it valuable in various chemical reactions, particularly in organic synthesis and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Trimethyl-D9-silyl)imidazole can be synthesized through the reaction of imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(Trimethyl-D9-silyl)imidazole undergoes various types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols and phenols to form trimethylsilyl ethers.
Substitution Reactions: It can react with esters to form imidazolides.
Aromatization Reactions: It is used in the aromatization of the A-ring of steroids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
- Alcohols and phenols for silylation reactions.
- Esters for substitution reactions.
- Steroids for aromatization reactions .
Major Products Formed
The major products formed from these reactions include:
- Trimethylsilyl ethers from silylation reactions.
- Imidazolides from substitution reactions.
- Aromatized steroids from aromatization reactions .
Scientific Research Applications
N-(Trimethyl-D9-silyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a silylating agent in organic synthesis to protect hydroxyl groups and other functional groups.
Biology: It is employed in the derivatization of carbohydrates for gas chromatography analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(Trimethyl-D9-silyl)imidazole involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the nitrogen atom in the imidazole ring acts as a nucleophile, attacking the silicon atom in the trimethylsilyl group. This results in the formation of a new bond between the silicon and the target molecule, effectively silylating it .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Trimethyl-D9-silyl)imidazole include:
- N-(Trimethylsilyl)acetamide
- Iodotrimethylsilane
- Pyridine sulfur trioxide
- Chlorotrimethylsilane
- Bromotrimethylsilane
Uniqueness
This compound is unique due to its high reactivity and selectivity as a silylating agent. It offers advantages in terms of reaction efficiency and product yield compared to other silylating agents. Additionally, its ability to silylate a wide range of functional groups makes it a versatile reagent in both laboratory and industrial settings .
Properties
Molecular Formula |
C6H12N2Si |
|---|---|
Molecular Weight |
149.31 g/mol |
IUPAC Name |
imidazol-1-yl-tris(trideuteriomethyl)silane |
InChI |
InChI=1S/C6H12N2Si/c1-9(2,3)8-5-4-7-6-8/h4-6H,1-3H3/i1D3,2D3,3D3 |
InChI Key |
YKFRUJSEPGHZFJ-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N1C=CN=C1 |
Canonical SMILES |
C[Si](C)(C)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


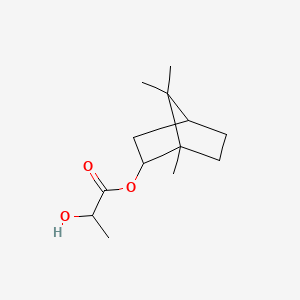
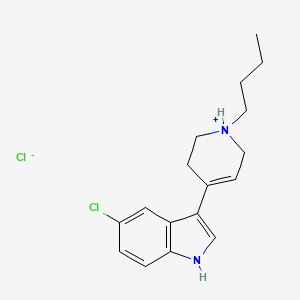
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
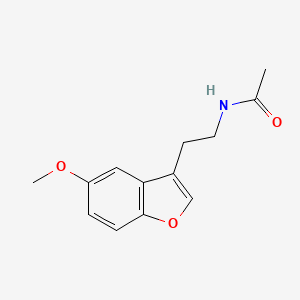
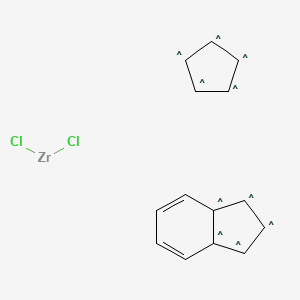

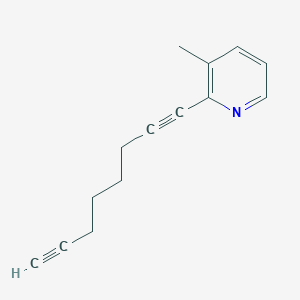
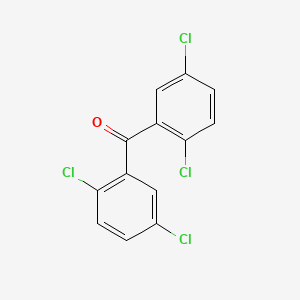
![4-[(4-Nitrophenyl)methanesulfonyl]morpholine](/img/structure/B13791988.png)
